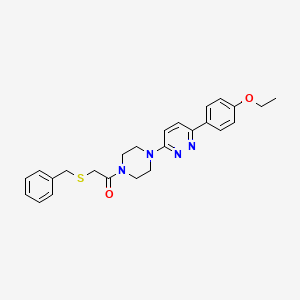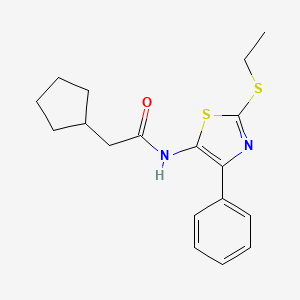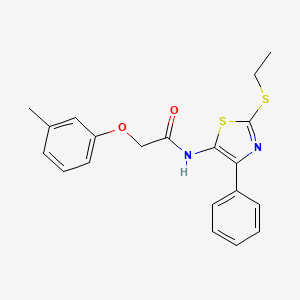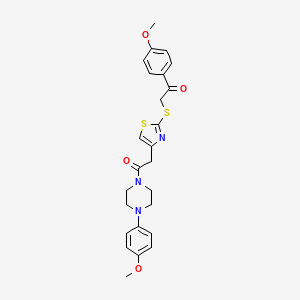
2-(Benzylthio)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone
Descripción general
Descripción
2-(Benzylthio)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained attention in scientific research for its potential applications in medicine. This compound is also known as BTE and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BTE is not fully understood. However, studies have shown that BTE inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. BTE also inhibits the phosphorylation of Akt, a protein kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
BTE has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BTE inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that BTE reduces tumor growth in animal models of cancer. BTE has also been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTE has several advantages for lab experiments. BTE is readily available and can be synthesized using different methods. BTE has low toxicity and does not have any known side effects. However, BTE has some limitations for lab experiments. BTE has poor solubility in water, which limits its use in aqueous solutions. BTE also has low bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of BTE. One direction is to optimize the synthesis of BTE to obtain higher yields and better purity. Another direction is to study the pharmacokinetics and pharmacodynamics of BTE in vivo. This will help to determine the optimal dosage and administration route for BTE. Another direction is to study the potential applications of BTE in other diseases such as neurodegenerative diseases and autoimmune diseases. Finally, further studies are needed to understand the mechanism of action of BTE and its potential targets in the treatment of diseases.
Aplicaciones Científicas De Investigación
BTE has been studied for its potential applications in medicine. Studies have shown that BTE has anti-inflammatory and anti-cancer properties. BTE has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. BTE has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-2-31-22-10-8-21(9-11-22)23-12-13-24(27-26-23)28-14-16-29(17-15-28)25(30)19-32-18-20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWUZSHVODEKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3207837.png)
amino}propanoic acid](/img/structure/B3207843.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3207854.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3207886.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)ethanone](/img/structure/B3207891.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(m-tolyl)acetamide](/img/structure/B3207905.png)